molecular formula C11H15ClN2O B1407127 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride CAS No. 1440535-59-0

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride

Cat. No. B1407127
CAS RN: 1440535-59-0
M. Wt: 226.7 g/mol
InChI Key: SMNSUCZEZSVFJB-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride, often referred to as EAPA-HCl, is a small molecule that has a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of biochemical and physiological studies, and its versatility makes it an ideal choice for researchers. EAPA-HCl has been used to study the mechanism of action of various drugs, to study the biochemical and physiological effects of various compounds, and to develop new drugs and therapeutic agents. In

Scientific Research Applications

Kinetic Sonication Effects in Aqueous Solutions

Research by Piiskop et al. (2013) explored the kinetic effects of sonication on the hydrolysis of 4-methoxyphenyl dichloroacetate in acetonitrile-water mixtures. This study provides insights into how ultrasound can affect reactions involving similar compounds, including 2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride (Piiskop et al., 2013).

Structural Analysis of Diastereoisomers

Ladraa et al. (2009) analyzed the diastereoisomers of a compound structurally related to 2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride. Their findings on crystal structures and molecular interactions can be relevant for understanding similar compounds (Ladraa et al., 2009).

Sonication Effects Beyond Cavitation

A study by Tuulmets et al. (2014) on the non-radical reactions under sonication, including the hydrolysis of 4-methoxyphenyl dichloroacetate in acetonitrile-water mixtures, offers insights into the sonication effects that may extend to similar compounds (Tuulmets et al., 2014).

Photo-stability in Aqueous Solutions

Hanamori et al. (1992) investigated the photo-stability of ethyl 2-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]pyrrol-1-ylacetate in aqueous solutions containing acetonitrile. Their findings may shed light on the stability of similar compounds under various light sources (Hanamori et al., 1992).

X-ray Powder Diffraction Data

Research by Maixner et al. (2017) on 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one hydrochloride provides crucial data on its molecular structure through X-ray powder diffraction, which could be applied to the study of 2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride (Maixner et al., 2017).

properties

IUPAC Name

2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-3-13-11(8-12)9-4-6-10(14-2)7-5-9;/h4-7,11,13H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNSUCZEZSVFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C#N)C1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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